(-)-Tramadol

Norepinephrine reuptake inhibition Enantioselective pharmacology Monoamine transporter

(-)-Tramadol (CAS 123134-25-8), also designated as (S,S)-tramadol or (1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, is the enantiomer of the centrally acting synthetic analgesic tramadol. It is distinguished from its antipode, (+)-tramadol, by its stereochemical configuration at two chiral centers and its differential pharmacological profile, primarily characterized by preferential inhibition of norepinephrine reuptake and minimal direct opioid receptor activity.

Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
CAS No. 123134-25-8
Cat. No. B015223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Tramadol
CAS123134-25-8
Synonyms(1S,2S)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol; _x000B_(1S-cis)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol; _x000B_(-)-(S,S)-trans-Tramadol;  (-)-trans-Tramadol; _x000B_
Molecular FormulaC16H25NO2
Molecular Weight263.37 g/mol
Structural Identifiers
SMILESCN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O
InChIInChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m0/s1
InChIKeyTVYLLZQTGLZFBW-GOEBONIOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Tramadol (CAS 123134-25-8): A Chiral Opioid Enantiomer for Specialized Neuroscience and Pharmacokinetic Research


(-)-Tramadol (CAS 123134-25-8), also designated as (S,S)-tramadol or (1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, is the enantiomer of the centrally acting synthetic analgesic tramadol [1]. It is distinguished from its antipode, (+)-tramadol, by its stereochemical configuration at two chiral centers and its differential pharmacological profile, primarily characterized by preferential inhibition of norepinephrine reuptake and minimal direct opioid receptor activity [2]. This compound is not a therapeutic agent in isolation but rather a critical research tool for elucidating enantioselective pharmacology, chiral pharmacokinetics, and the development of stereospecific analytical methodologies [3].

(-)-Tramadol Cannot Be Interchanged with Racemic Tramadol or Its (+)-Enantiomer in Experimental or Analytical Contexts


Procuring generic 'tramadol' or its (+)-enantiomer in place of purified (-)-tramadol introduces substantial experimental confounding that undermines data interpretability and regulatory compliance. The marketed drug is a racemic mixture where each enantiomer and its metabolites exhibit distinct, complementary, and sometimes opposing pharmacological activities [1]. Using the racemate confounds mechanistic studies with a dual-action profile (mu-opioid receptor agonism combined with serotonin and norepinephrine reuptake inhibition), whereas (+)-tramadol introduces potent opioid metabolite formation that is absent with (-)-tramadol [2]. Furthermore, the enantiomers demonstrate enantioselective pharmacokinetic disposition and metabolic pathways that are highly dependent on polymorphic CYP2D6 genotype, making substitution impossible for any study investigating chiral-specific metabolism, transport, or pharmacodynamics [3].

Quantitative Differentiation of (-)-Tramadol from Racemic Tramadol and Its (+)-Enantiomer


Enantioselective Inhibition of Norepinephrine Uptake: (-)-Tramadol Exhibits 10-Fold Higher Potency Than (+)-Tramadol

(-)-Tramadol demonstrates potent and selective inhibition of norepinephrine reuptake, with an in vitro potency approximately 10-fold greater than its (+)-enantiomer counterpart [1]. In contrast, (+)-tramadol is the more potent inhibitor of serotonin reuptake [2]. This enantioselectivity defines the non-opioid component of tramadol's dual analgesic mechanism.

Norepinephrine reuptake inhibition Enantioselective pharmacology Monoamine transporter

Differential Disposition Kinetics: (-)-Tramadol Plasma Exposure Varies by 1.7-Fold Based on CYP2D6 Phenotype

The systemic exposure of (-)-tramadol, measured as the area under the plasma concentration-time curve (AUC), is significantly influenced by the CYP2D6 metabolizer phenotype. In a clinical pharmacokinetic study, the mean AUC of (-)-tramadol was 1.74-fold higher in CYP2D6 poor metabolizers (PMs) compared to extensive metabolizers (EMs), while (+)-tramadol AUC showed a 1.98-fold difference [1]. This indicates that (-)-tramadol clearance is moderately but significantly dependent on polymorphic CYP2D6 activity.

Pharmacogenomics CYP2D6 polymorphism Enantioselective pharmacokinetics

Gastrointestinal Motility: (-)-Tramadol Is Less Potent Than (+)-Tramadol in Inhibiting Intestinal Peristalsis

In an isolated guinea pig small intestine model, both enantiomers concentration-dependently inhibited distension-induced peristalsis, but with differing potencies. The rank order of potency for increasing the peristaltic pressure threshold (PPT) was (-)-tramadol < (+)-tramadol < O-desmethyltramadol [1]. This indicates that the (-)-enantiomer exhibits weaker inhibitory effects on gastrointestinal motility compared to the (+)-enantiomer.

Gastrointestinal pharmacology Opioid side effects Peristalsis inhibition

Analgesic Potency: (-)-Tramadol Exhibits 10-Fold Lower Efficacy Than (+)-Tramadol

The analgesic potency of (-)-tramadol is substantially lower than that of its (+)-enantiomer. Authoritative database entries consistently report that (S,S)-tramadol exhibits ten-fold lower analgesic potency compared to the (R,R)-enantiomer [1][2]. This stark difference underscores why the racemic mixture, rather than the pure (-)-enantiomer, is the marketed therapeutic form and why (-)-tramadol is procured primarily as a research tool rather than a therapeutic agent.

Antinociception Analgesic efficacy Stereoselectivity

Chiral Chromatographic Separation: (-)-Tramadol Can Be Baseline-Resolved from (+)-Tramadol Using Validated HPLC Methods

Reliable quantification of (-)-tramadol in biological matrices necessitates validated enantioselective analytical methods. Multiple HPLC methods using polysaccharide-based chiral stationary phases (e.g., Chiralpak AD, Chiralcel OD-R) have been developed and validated for the simultaneous determination of tramadol enantiomers and their metabolites in plasma and urine [1][2]. These methods achieve baseline resolution of (-)-tramadol from (+)-tramadol, with limits of quantification as low as 2-5 ng/mL in plasma [3].

Chiral chromatography Bioanalytical method validation Pharmacokinetic studies

Validated Research and Industrial Use Cases for (-)-Tramadol (CAS 123134-25-8)


Pharmacogenomic and Enantioselective Pharmacokinetic Studies

(-)-Tramadol serves as an essential analyte in clinical studies investigating the impact of CYP2D6 genetic polymorphisms on drug metabolism and exposure. The 1.74-fold difference in AUC between poor and extensive metabolizers [1] makes it a valuable probe substrate for assessing CYP2D6 phenotype activity in patient populations, particularly in studies correlating genotype with enantiomer-specific pharmacokinetic parameters and pharmacodynamic outcomes.

Mechanistic Dissection of Monoaminergic Analgesic Pathways

In neuroscience research, (-)-tramadol is employed to isolate and study the noradrenergic component of analgesia without the confounding influence of opioid receptor activation or serotonin reuptake inhibition. Its 10-fold greater potency for norepinephrine uptake inhibition compared to (+)-tramadol [1] allows researchers to attribute observed effects specifically to enhanced noradrenergic neurotransmission, facilitating the study of descending inhibitory pain pathways.

Development and Validation of Chiral Bioanalytical Methods

Pure (-)-tramadol is a critical reference standard for developing and validating enantioselective HPLC or LC-MS/MS methods in forensic toxicology and clinical pharmacology laboratories. As achiral methods cannot resolve the enantiomers [1], the availability of high-purity (-)-tramadol is mandatory for establishing calibration curves, determining limits of quantification (e.g., 2 ng/mL in plasma [2]), and ensuring the accuracy of enantiomer-specific concentration measurements in biological samples.

Investigation of Tramadol-Induced Adverse Effects

(-)-Tramadol is utilized in preclinical models to dissect the enantiomer-specific contributions to tramadol's adverse effect profile. For instance, its lower potency in inhibiting intestinal peristalsis compared to (+)-tramadol [1] enables researchers to study the differential roles of opioid vs. monoaminergic mechanisms in causing gastrointestinal side effects such as constipation, and to screen for formulations or co-therapies that may mitigate these effects.

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